molecular formula C10H6BrF3N2 B1376851 4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole CAS No. 1353855-69-2

4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole

Cat. No. B1376851
CAS RN: 1353855-69-2
M. Wt: 291.07 g/mol
InChI Key: LAZLUCUQGRIQDE-UHFFFAOYSA-N
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Description

“4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole” is a chemical compound with the molecular formula C10H6BrF3N2 . It is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .


Synthesis Analysis

The synthesis of pyrazole compounds like “this compound” can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring bound to a phenyl group . The InChI code for this compound is 1S/C10H6BrF3N2/c11-8-5-15-16(6-8)9-3-1-2-7(4-9)10(12,13)14/h1-6H .


Chemical Reactions Analysis

Pyrazoles, including “this compound”, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo reactions such as alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles .


Physical And Chemical Properties Analysis

“this compound” is a colorless to yellow liquid or semi-solid or solid at room temperature . It has a molecular weight of 291.07 .

Scientific Research Applications

Copper-Catalyzed Synthesis

A study by Lu et al. (2019) highlights the copper-catalyzed synthesis of 4-trifluoromethyl pyrazoles, which likely includes compounds similar to 4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole. This synthesis process is notable for its moderate to excellent yields and excellent regioselectivity under mild conditions (Lu et al., 2019).

Structure and Tautomerism Analysis

Trofimenko et al. (2007) conducted a study on the structure and tautomerism of 4-bromo substituted 1H-pyrazoles, including this compound. This research used multinuclear magnetic resonance spectroscopy and X-ray crystallography to study the compound's behavior in solid and solution states (Trofimenko et al., 2007).

Regioflexible Conversion and Functionalization

Schlosser et al. (2002) explored the regioflexible conversion of simple heterocyclic materials like this compound into various isomers and congeners. This study is significant for its insights into how different reagents can selectively target different positions on the pyrazole ring (Schlosser et al., 2002).

Antibacterial Activity

Leelakumar et al. (2022) investigated the antibacterial activity of 5-phenyl-3-(Trifluoromethyl)-1H-pyrazole analogues, which may be structurally related to this compound. These compounds were synthesized and evaluated against various bacterial strains, highlighting their potential as antibacterial agents (Leelakumar et al., 2022).

Hydrogen and Halogen Bonding in NH-Pyrazoles

García et al. (2010) discussed the interplay of hydrogen and halogen bonds in the structure of NH-pyrazoles, which includes compounds like this compound. The study provided insights into the compound's tautomerism and bonding behavior in different states (García et al., 2010).

Synthesis of Brominated Trihalomethylenones

Martins et al. (2013) explored the synthesis of brominated trihalomethylenones, which are precursors to pyrazoles like this compound. This study is significant for understanding the synthesis pathways and potential applications of such compounds (Martins et al., 2013).

Safety and Hazards

“4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole” is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

4-bromo-1-[3-(trifluoromethyl)phenyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF3N2/c11-8-5-15-16(6-8)9-3-1-2-7(4-9)10(12,13)14/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZLUCUQGRIQDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=C(C=N2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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